4-ethyl-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide
Overview
Description
4-ethyl-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a pyridine ring and a thioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-ethylbenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Pyridine Ring: The next step involves the introduction of the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide with 4-(pyridin-4-ylmethyl)phenylamine under appropriate conditions.
Formation of the Thioamide Linkage: The final step involves the conversion of the amide group to a thioamide group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalyst.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group yields sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine.
Scientific Research Applications
4-ethyl-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The pyridine ring may also participate in π-π stacking interactions or hydrogen bonding with biological macromolecules, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-ylmethyl)benzamide: Lacks the thioamide group but shares the benzamide and pyridine structures.
4-ethyl-N-(pyridin-4-ylmethyl)benzamide: Similar structure but without the thioamide linkage.
N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)benzamide: Contains a pyrimidine ring instead of a phenyl ring.
Uniqueness
4-ethyl-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide is unique due to the presence of both a thioamide group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-ethyl-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-2-16-3-7-19(8-4-16)21(26)25-22(27)24-20-9-5-17(6-10-20)15-18-11-13-23-14-12-18/h3-14H,2,15H2,1H3,(H2,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEACYRRSKPVFOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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